3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS No.:
Cat. No.: VC16494209
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3O/c1-13-8-5-11-4-7-6(2-10)3-12-9(7)8/h3-5,12H,1H3 |
| Standard InChI Key | PXTXTHGIEFDUFC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CN=C1)C(=CN2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, reflects its bicyclic core: a pyrrole ring fused to a pyridine ring at positions 3 and 2. Key structural attributes include:
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Cyano group (-C≡N) at position 3, which contributes to electron-withdrawing effects and potential hydrogen-bonding interactions with biological targets.
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Methoxy group (-OCH₃) at position 7, enhancing solubility and influencing regioselectivity in substitution reactions .
The planar structure enables π-π stacking interactions, while the nitrogen atoms in the pyrrole and pyridine rings offer sites for hydrogen bonding and coordination with metal ions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Canonical SMILES | COC1=C2C(=CN=C1)C(=CN2)C#N |
| InChI Key | PXTXTHGIEFDUFC-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 3-cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves multi-step strategies to construct the bicyclic framework and introduce substituents. A prominent method, adapted from Hojnik’s work , involves:
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Knoevenagel Condensation: Reaction of 2-aminopyrrole derivatives with malononitrile to form the cyano-substituted intermediate.
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Cyclization: Intramolecular cyclization under acidic or basic conditions to form the pyrrolopyridine core.
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Methoxy Group Introduction: Electrophilic aromatic substitution or nucleophilic displacement using methanol or methylating agents.
Critical parameters include temperature control (typically 70–100°C), solvent selection (e.g., DMF or THF), and catalysts such as potassium tert-butoxide . Yields range from 20% to 65%, depending on purification efficiency and side reactions.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Cyano Group: Participates in nucleophilic additions, reductions (e.g., to amines), and cycloadditions.
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Methoxy Group: Undergoes demethylation under strong acidic conditions or directs electrophilic substitution to adjacent positions.
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Pyrrole NH: Acts as a hydrogen bond donor, influencing solubility and intermolecular interactions.
Biological Activities and Mechanistic Insights
Table 2: Comparative Bioactivity of Pyrrolopyridine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4h (pyrrolo[2,3-b]pyridine) | FGFR1 | 7 | |
| 3-Cyano-7-methoxy derivative | Hypothetical | N/A |
Antiproliferative and Apoptotic Effects
Derivatives of this scaffold induce apoptosis in cancer cell lines (e.g., breast cancer 4T1 cells) by:
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Caspase-3 Activation: Cleavage of poly(ADP-ribose) polymerase (PARP).
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Cell Cycle Arrest: G1/S phase blockade via modulation of cyclin-dependent kinases .
Research Frontiers and Challenges
Mechanistic Elucidation
The exact mechanism of action remains unclear. Proposed studies include:
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X-ray Crystallography: To resolve binding modes with FGFRs.
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Proteomics Profiling: Identifying off-target effects and signaling pathways.
Solubility and Bioavailability Optimization
Despite its promise, the compound’s moderate solubility (logP ≈ 1.8) limits bioavailability. Strategies to address this include:
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Prodrug Design: Introducing phosphate or peptide conjugates.
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Nanoparticle Encapsulation: Enhancing tumor-specific delivery.
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